[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHADJJMOKQICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
The synthesis begins with the conversion of a nitrile precursor to an amidoxime intermediate. For example:
- Ethyl cyanoacetate is treated with hydroxylamine hydrochloride in ethanol/water under reflux to form ethyl 2-(hydroxyamino)acetimidate (amidoxime).
- Conditions: Hydroxylamine hydrochloride, Na₂CO₃, ethanol/water, reflux (4–6 h).
Acylation and Cyclization
The amidoxime undergoes acylation with 4-trifluoromethylbenzoyl chloride , followed by cyclodehydration to form the oxadiazole ring:
- Acylation : Amidoxime reacts with 4-trifluoromethylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) and base (e.g., N-methylmorpholine).
- Cyclization : The intermediate is heated in DMSO or DMF at 150°C to induce ring closure.
- $$ \text{R-CN} \xrightarrow{\text{NH}2\text{OH}} \text{R-C(=N-OH)-NH}2 $$
- $$ \text{R-C(=N-OH)-NH}2 + \text{R'-COCl} \xrightarrow{\text{HATU/NMM}} \text{R-C(=N-O-COR')-NH}2 $$
- $$ \text{Heat} \rightarrow \text{Oxadiazole formation} $$.
Optimized Synthesis Protocol
Characterization Data
Spectroscopic Analysis
- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 4.80 (s, 2H, CH₂CO), 7.75 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H).
- ¹⁹F NMR : δ -64.7 ppm (CF₃).
- HRMS : Calculated for C₁₃H₁₁F₃N₂O₃ [M+H]⁺: 305.0745, Found: 305.0742.
Purity and Yield
Critical Analysis of Methodologies
- Regioselectivity : The 1,2,4-oxadiazole forms preferentially due to the electronic effects of the trifluoromethyl group and steric factors.
- Side Reactions : Competing formations of 1,3,4-oxadiazoles are minimized using DMSO at high temperatures.
- Scalability : The use of HATU and DMSO ensures reproducibility but may increase costs for large-scale synthesis.
Industrial Applications
- Agrochemicals : The trifluoromethyl-oxadiazole core is used in fungicides.
- Pharmaceuticals : Similar structures are explored for HDAC inhibition.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Mechanistic Insight : Nucleophilic attack by hydroxide or water at the carbonyl carbon releases ethanol and forms the carboxylate intermediate, which protonates to the acid.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally stable but may undergo ring-opening under harsh conditions (e.g., strong acids/bases). Limited data exist for this specific compound, but analogous systems show:
Functionalization of the Acetic Acid Side Chain
The acetic acid moiety (post-hydrolysis) enables further derivatization, such as amidation or esterification, to enhance pharmacological properties.
| Reaction | Reagent | Product | Yield | Sources |
|---|---|---|---|---|
| Amidation | HATU, DIPEA, R-NH₂ | Substituted acetamide derivatives | 60–75% | |
| Esterification | R-OH, H₂SO₄ (cat.) | Modified esters (e.g., methyl, benzyl) | 70–85% |
Radical Reactions
The trifluoromethyl group may stabilize radical intermediates, though no direct studies are available. Analogous oxadiazoles participate in radical-mediated C–H functionalization (e.g., with BHT as a scavenger).
| Reaction | Conditions | Outcome | Yield | Sources |
|---|---|---|---|---|
| Radical addition | AIBN, BHT, toluene, Δ | Stabilized adducts (non-specific) | ~50% |
Biological Derivatization
While beyond pure chemical reactivity, this compound’s structural analogs exhibit antiproliferative and antimicrobial activities. For example:
-
ND-421 (a 1,2,4-oxadiazole analog) shows potent antibacterial activity against MRSA (MIC = 0.5 µg/mL) .
-
Esters of similar oxadiazoles act as HDAC inhibitors (IC₅₀ = 8.2–12.1 nM) .
Key Challenges and Research Gaps
-
Limited Direct Data : Most reactions are inferred from structurally related 1,2,4-oxadiazole derivatives.
-
Stability Issues : The oxadiazole ring’s stability under harsh conditions limits functionalization.
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Synthetic Utility : Focus remains on ester hydrolysis and cross-coupling for bioactive molecule development.
For further exploration, targeted synthesis of halogenated intermediates or computational studies on electronic effects could unlock novel reactivities.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, the compound has shown effectiveness against multiple cancer cell lines:
- Cell Lines Tested : The compound was evaluated against melanoma, leukemia, colon, lung, central nervous system (CNS), ovarian, renal, breast, and prostate cancer.
- Notable Findings : A derivative of this oxadiazole exhibited significant growth inhibition (% GI) against several cell lines:
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
In addition to its anticancer effects, this oxadiazole derivative has also been evaluated for its antioxidant capabilities. One study reported an IC50 value of 15.14 μM for a related compound in DPPH assays, suggesting promising antioxidant activity .
Synthesis and Characterization
The synthesis of [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester involves several chemical reactions that typically include:
- Formation of Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or amidoximes.
- Acylation : The introduction of the acetic acid moiety is performed via acylation reactions.
- Purification : The final product is purified using techniques such as column chromatography.
Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the biological effects and synthetic pathways of oxadiazole derivatives:
- Anticancer Activity : In one study, a series of oxadiazoles were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives had better growth inhibition rates compared to standard treatments like imatinib .
- Antioxidant Studies : Another investigation focused on the antioxidant properties of different oxadiazole derivatives, revealing their potential in mitigating oxidative stress in cells .
- Synthetic Methodology : Research has also explored eco-friendly synthesis methods for oxadiazoles, emphasizing microwave-assisted techniques that enhance yield and reduce reaction times .
Mechanism of Action
The mechanism of action of [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Selected Oxadiazole and Triazole Derivatives
Key Observations:
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances ring stability and dipole moments compared to -CH₃ in ’s compound. Density-functional theory (DFT) studies (e.g., B3LYP functional) suggest such substituents significantly alter electron density distribution, affecting binding to biological targets .
- Lipophilicity : The ethyl ester (LogP ~3.2) strikes a balance between solubility and membrane permeability. The tert-butyl ester in ’s compound (LogP ~4.1) offers higher lipophilicity but may reduce metabolic clearance.
- Synthetic Flexibility : The target compound’s synthesis mirrors ’s triazole derivatives, emphasizing nucleophilic substitution under basic conditions .
Research Findings and Challenges
- DFT Validation : Computational models () predict the target compound’s HOMO-LUMO gap is narrower than -CH₃ analogues, suggesting higher reactivity .
- Synthetic Yields : ’s room-temperature synthesis (~10 hours) contrasts with ’s reflux method (~5 hours), highlighting trade-offs between reaction time and yield .
- Biological Screening Gaps : While triazolones () are well-studied, oxadiazole derivatives like the target compound require further in vivo validation to confirm inferred activities .
Biological Activity
The compound [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS 320423-21-0) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a trifluoromethyl group and an oxadiazole ring contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂O₃ |
| Molecular Weight | 296.23 g/mol |
| CAS Number | 320423-21-0 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study reported that derivatives of oxadiazoles demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that This compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activities of This compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Interaction with Receptors : It may act as a ligand for various G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
- Induction of Oxidative Stress : Some studies suggest that oxadiazole derivatives can induce oxidative stress in cancer cells, leading to cell death .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including our compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, comparable to established antibiotics .
Study 2: Anticancer Activity
In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells .
Study 3: Anti-inflammatory Response
A study focusing on the anti-inflammatory properties found that treatment with the compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursor amidoximes with activated esters. For example, ethyl bromoacetate is refluxed with sodium ethoxide and intermediate oxadiazole precursors under anhydrous conditions (5–8 hours, 80–100°C). Key steps include controlling stoichiometry (1:1 molar ratio of amidoxime to ester) and solvent selection (ethanol or DMF) to minimize byproducts .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yields typically range from 60–75%, with trifluoromethylphenyl groups requiring inert atmospheres to prevent hydrolysis .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : NMR (400 MHz, CDCl) shows distinct peaks: δ 1.3 ppm (triplet, CH of ethyl ester), δ 4.2 ppm (quartet, CH of ester), and δ 7.6–8.1 ppm (aromatic protons from trifluoromethylphenyl) .
- Mass Spectrometry : Exact mass calculated for CHFNO: 315.0832 (observed m/z 315.0835 via ESI-MS) .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water 70:30, 1 mL/min) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
- Protocol : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Prepare stock solutions in DMSO (≤1% final concentration) and assess inhibition zones at 24–48 hours. Compare activity to structurally related triazole derivatives, noting enhanced potency from the trifluoromethyl group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Computational Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These studies reveal nucleophilic sites at the oxadiazole ring and electrophilic regions near the trifluoromethyl group, guiding derivatization strategies .
- Validation : Compare computed IR spectra (C=O stretch ~1740 cm) with experimental FT-IR data to confirm accuracy .
Q. What crystallographic methods resolve structural ambiguities in polymorphs or solvates?
- X-ray Crystallography : Use SHELXL for structure refinement. Key steps:
Grow single crystals via slow evaporation (ethanol/water 9:1).
Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
Refine anisotropic displacement parameters for non-H atoms.
- Outcome : Confirms planar oxadiazole ring and dihedral angles (e.g., 15° between oxadiazole and phenyl rings), critical for understanding π-stacking interactions .
Q. How do structural modifications (e.g., ester vs. acid derivatives) affect pharmacological activity?
- SAR Study :
- Replace the ethyl ester with a carboxylic acid group to assess solubility vs. membrane permeability.
- Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance antimicrobial activity.
- Data : Ethyl esters show 2–3× higher logP values than acids, correlating with improved cellular uptake in C. albicans models .
Data Contradictions and Resolution
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Key Factors :
- Moisture sensitivity of intermediates (e.g., amidoximes) necessitates strict anhydrous conditions.
- Conflicting reports on catalyst use (e.g., NaHCO vs. EtN): Triethylamine increases cyclization efficiency by 20% but may degrade trifluoromethyl groups .
- Recommendation : Standardize reaction protocols (e.g., inert gas purging) and characterize intermediates via NMR to track degradation .
Methodological Tables
Table 1 : Key Analytical Data for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Exact Mass | 315.0832 | |
| NMR (δ, ppm) | 1.3 (t, 3H), 4.2 (q, 2H), 7.6–8.1 (m, 4H) | |
| HPLC Retention Time | 8.2 min (C18, ACN/HO 70:30) | |
| MIC (S. aureus) | 12.5 µg/mL |
Table 2 : DFT-Calculated Reactivity Indices
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.8 | Indicates moderate kinetic stability |
| Fukui (Oxadiazole N) | 0.12 | Highlights nucleophilic attack sites |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
